4-Hydroxy-5-nitrofuran-2-carbaldehyde
Description
Properties
IUPAC Name |
4-hydroxy-5-nitrofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO5/c7-2-3-1-4(8)5(11-3)6(9)10/h1-2,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTOKBJZRLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1O)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Hydroxy-5-nitrofuran-2-carbaldehyde with structurally related compounds: 5-(4-Nitrophenyl)furan-2-carbaldehyde and 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde .
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, polarizing the furan ring and enhancing electrophilic reactivity. The hydroxyl group in the target compound introduces hydrogen-bonding capability, which may improve solubility in polar solvents compared to the non-hydroxylated analogs.
Structural Variations: 5-(4-Nitrophenyl)furan-2-carbaldehyde (C₁₁H₇NO₄) replaces the hydroxyl and nitro groups on the furan with a 4-nitrophenyl substituent. The thiophene analog replaces the furan oxygen with sulfur, enhancing polarizability and altering π-orbital interactions. Thiophenes are often more thermally stable than furans, which could influence material science applications.
Reactivity and Applications: The hydroxyl and nitro groups in the target compound make it a candidate for derivatization (e.g., esterification, nitration). In contrast, the methoxyphenyl-thiophene derivative may be more suited for optoelectronic materials due to sulfur’s conductive properties.
Safety Profiles :
- 5-(4-Nitrophenyl)furan-2-carbaldehyde is classified as harmful (H302, H315), likely due to nitro and aldehyde functionalities. Similar hazards may apply to this compound, though specific data are unavailable.
Preparation Methods
Direct Nitration Using Mixed-Acid Systems
Nitration of furan-2-carbaldehyde derivatives often employs nitric acid-sulfuric acid mixtures. For example, 5-nitrofuran-2-carbaldehyde is synthesized via nitration of furan-2-carbaldehyde diacetate, followed by hydrolysis (Table 1):
Table 1: Nitration and Hydrolysis Conditions for 5-Nitrofuran-2-carbaldehyde
| Starting Material | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Furan-2-carbaldehyde diacetate | 50% H₂SO₄ | 100°C | 10 min | 88% | |
| 5-Nitrofurfural diethyl ester | 10% H₃PO₄ in ethanol | Reflux | 1 h | 68% |
Key observations:
-
Diacetate hydrolysis : Sulfuric acid (50%) at 100°C cleaves acetate protecting groups, yielding 5-nitrofuran-2-carbaldehyde with minimal side products.
-
Solvent effects : Ethanol-water mixtures improve solubility of intermediates, while phosphoric acid minimizes overoxidation.
Hydroxylation Strategies at Position 4
Electrophilic Hydroxylation
Direct hydroxylation of 5-nitrofuran-2-carbaldehyde remains unreported in the literature. However, analogous methods for unsubstituted furans suggest two potential routes:
Multi-Step Synthesis via Protected Intermediates
A plausible route to 4-hydroxy-5-nitrofuran-2-carbaldehyde involves:
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Protection of position 4 : Introducing a silyl ether (e.g., TBSCl) on 4-hydroxyfuran-2-carbaldehyde.
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Nitration at position 5 : Using acetyl nitrate (AcONO₂) in acetic anhydride at 0°C.
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Deprotection : Cleaving the silyl group with tetrabutylammonium fluoride (TBAF).
Challenges :
-
Nitration reagents may oxidize sensitive hydroxyl groups unless properly protected.
-
Steric hindrance from the 4-position substituent can reduce nitration efficiency.
Alternative Pathways from Furan-2-carbaldehyde Derivatives
Kondrat’eva Reaction Modifications
The Kondrat’eva reaction, which couples furans with nitriles, could be adapted to install both nitro and hydroxyl groups. For instance:
-
Nitro-group introduction : React furan-2-carbaldehyde with nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane at −20°C.
-
Hydroxylation : Utilize Sharpless asymmetric dihydroxylation conditions (AD-mix β) on a 5-nitro-2-vinylfuran intermediate, followed by periodate cleavage to yield the aldehyde.
Table 2: Comparative Analysis of Nitration Methods
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Acetyl nitrate nitration | AcONO₂, Ac₂O | 0°C | 62% | 95% |
| Mixed-acid nitration | HNO₃-H₂SO₄ | 25°C | 45% | 88% |
Purification and Characterization
Chromatographic Techniques
Q & A
Basic: What synthetic routes are recommended for 4-Hydroxy-5-nitrofuran-2-carbaldehyde, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nitration and oxidation steps on a furan precursor. A general protocol includes:
Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Aldehyde Formation : Oxidize a methyl or hydroxymethyl group at the 2-position using mild oxidizing agents like MnO₂ or Swern oxidation to preserve the hydroxyl group .
Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry using Design of Experiments (DoE) to balance yield and selectivity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify aldehyde protons (δ 9.8–10.2 ppm), hydroxyl (δ 10–12 ppm, broad), and nitro-group-induced deshielding in adjacent protons .
- ¹³C NMR : Aldehyde carbons appear at δ 190–200 ppm; nitro groups downshift adjacent carbons by 10–15 ppm .
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups. Nitro groups show asymmetric stretches at ~1520 cm⁻¹ .
- Mass Spectrometry : ESI-MS in negative mode detects [M–H]⁻ ions. Fragmentation patterns help confirm substituent positions .
Advanced: How can hydrogen bonding patterns in this compound be analyzed using graph set analysis?
Answer:
Graph set analysis (GSA) dissects hydrogen-bonding networks into patterns like D , R , or C motifs (chain, ring, or intramolecular). Methodology:
Crystallize the compound and solve the structure via SHELXL .
Identify donors/acceptors : Hydroxyl (donor) and aldehyde/nitro (acceptors).
Apply GSA : Use software like Mercury to classify interactions. For example, O–H···O=C (aldehyde) may form D₁¹(1) chains, while O–H···O–N (nitro) creates R₂²(8) rings .
Correlate with stability : Stronger networks (e.g., cyclic motifs) enhance thermal stability, as seen in analogs like 4-hydroxy-5-methoxy-2-pyridinecarbaldehyde .
Advanced: How can contradictions in crystallographic data for nitro-substituted furan derivatives be resolved?
Answer:
Contradictions often arise from disordered nitro groups or twinning. Mitigation strategies:
- Data Collection : Use high-resolution synchrotron data (λ < 1 Å) to reduce noise .
- Refinement in SHELXL : Apply restraints for bond lengths/angles in disordered regions. Use TWIN commands for twinned crystals .
- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry and R1/Rint values for consistency .
Example: A study on 5-nitrofuran-2-carboxamide derivatives resolved ambiguities by comparing multiple refinement models .
Basic: How do nitro and aldehyde groups influence the compound’s reactivity in nucleophilic substitutions?
Answer:
- Nitro Group : Strong electron-withdrawing effect activates the furan ring for electrophilic attacks but deactivates positions ortho and para to it.
- Aldehyde Group : Participates in condensation reactions (e.g., with hydrazines to form hydrazones). Steric hindrance at the 2-position directs nucleophiles to the 3- or 4-positions .
Experimental Design :
Advanced: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Answer:
Modify Substituents :
- Nitro → Methoxy : Reduces electron withdrawal (e.g., 4-hydroxy-5-methoxy-2-pyridinecarbaldehyde) .
- Aldehyde → Carboxylic Acid : Enhances hydrogen-bonding capacity .
Synthetic Protocol : Adapt routes from , substituting reagents (e.g., HNO₃ for CH₃I in methoxy derivatives).
Characterization : Use crystallography (SHELXL) and DFT calculations (e.g., Gaussian) to correlate structure with bioactivity .
Bioassays : Test analogs against bacterial targets to link substituent effects (e.g., nitro for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
